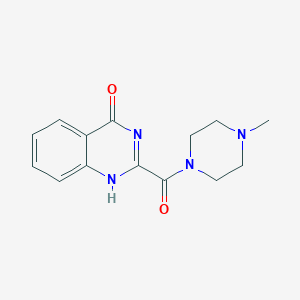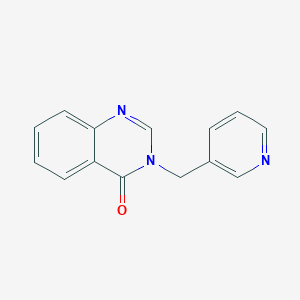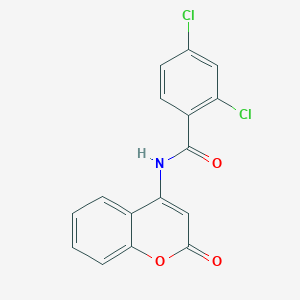![molecular formula C18H15NO5 B252092 4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FAEPF, and it is a member of the furan family of compounds. FAEPF has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research. In
Applications De Recherche Scientifique
FAEPF has been found to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer. FAEPF has been shown to have anti-tumor effects in vitro, and it has been suggested that it may have potential as a cancer treatment. Other potential applications of FAEPF include the study of inflammation, oxidative stress, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of FAEPF is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. One study found that FAEPF inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Another study found that FAEPF inhibited the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FAEPF has been found to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, FAEPF has been shown to have antioxidant properties. It has also been found to inhibit the expression of certain genes that are involved in the development of cancer. Other studies have suggested that FAEPF may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FAEPF in lab experiments is its wide range of potential applications. Its anti-tumor, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research in these areas. However, one limitation of using FAEPF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on FAEPF. One area of interest is in the development of new cancer treatments based on FAEPF. Another potential area of research is in the study of neurodegenerative diseases, where FAEPF has shown promise as a potential treatment. Other potential areas of research include the study of inflammation, oxidative stress, and other diseases where FAEPF may have therapeutic potential.
Méthodes De Synthèse
FAEPF can be synthesized using a variety of methods. One common method involves the reaction of 4-(2-bromoethyl)phenol with 2-furoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(2-furoylaminoethyl)phenyl 2-furoate, which can then be converted to FAEPF through further reaction with furoic acid.
Propriétés
Formule moléculaire |
C18H15NO5 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
[4-[2-(furan-2-carbonylamino)ethyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H15NO5/c20-17(15-3-1-11-22-15)19-10-9-13-5-7-14(8-6-13)24-18(21)16-4-2-12-23-16/h1-8,11-12H,9-10H2,(H,19,20) |
Clé InChI |
QWCFHMFMIRFISV-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
SMILES canonique |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(dimethylamino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252016.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![3-[3-(dimethylamino)propyl]-4(3H)-quinazolinone](/img/structure/B252025.png)
![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)

![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![6-methyl-N-{2-[(3-pyridinylcarbonyl)amino]ethyl}nicotinamide](/img/structure/B252043.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
![N-(2-{[(2-methoxy-3-methylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252047.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)
![N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B252049.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)